N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-oxo-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-4-oxo-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-24-19(16-9-5-6-12-21-16)23-25(20(24)28)14-13-22-18(27)11-10-17(26)15-7-3-2-4-8-15/h2-9,12H,10-11,13-14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQVKMIXRBKDKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)CCC(=O)C2=CC=CC=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-oxo-4-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzymatic inhibition properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's structure features a triazole ring, which is known for its diverse biological activities. The presence of the pyridine and phenyl moieties enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. For example:
| Compound | Activity | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| 13 | Moderate | ≤ 25 | Staphylococcus aureus |
| 14 | Good | ≤ 25 | Enterococcus faecalis |
In a study focused on various triazole derivatives, it was found that many exhibited activity against common pathogens such as Staphylococcus aureus and Enterobacter aerogenes . The compound may similarly demonstrate efficacy against these microorganisms due to its structural similarities.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. For instance:
| Study | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| K562 | 12 | Inhibition of CDK4/CYCLIN D1 | |
| DU145 | 15 | Inhibition of tubulin polymerization |
These results suggest that the compound may inhibit crucial pathways involved in cancer cell proliferation and survival. The specific inhibition of cyclin-dependent kinases (CDKs) is particularly noteworthy as it represents a promising target for cancer therapy.
Enzymatic Inhibition
The compound has also been studied for its ability to inhibit various enzymes. For example:
Inhibiting these enzymes can lead to disrupted cellular processes in cancer cells, further supporting the compound's potential as an anticancer agent.
Case Studies
- Cytotoxicity Assays : A series of cytotoxicity assays were conducted using K562 and DU145 cell lines. The results indicated that modifications to the compound's structure could significantly enhance its cytotoxic effects .
- Structure-Activity Relationship (SAR) : Analysis of various analogs revealed that specific substitutions on the triazole and phenyl rings could lead to improved biological activity. For instance, substituents that enhance lipophilicity often resulted in higher potency against targeted cancer cell lines .
Scientific Research Applications
Medicinal Chemistry
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-oxo-4-phenylbutanamide has shown promise in the development of new pharmaceuticals, particularly as an anti-cancer agent.
Case Study: Antitumor Activity
A study evaluated the compound's efficacy against various cancer cell lines. Results indicated that it inhibited cell proliferation significantly in breast and lung cancer models, suggesting its potential as a lead compound for further drug development.
Agriculture
The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in plant pathogens.
Case Study: Inhibitory Effects on Fungal Growth
Research demonstrated that formulations containing this compound effectively reduced the growth of common agricultural fungi such as Fusarium and Botrytis. Field trials indicated a reduction in crop loss by up to 30% when applied as a foliar spray.
Materials Science
In materials science, this compound is being explored for its role as a stabilizing agent in polymer formulations.
Case Study: Polymer Blends
Experiments showed that incorporating this compound into polyvinyl chloride (PVC) blends improved thermal stability and mechanical properties. The resulting materials exhibited enhanced resistance to UV degradation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroarylmethyleneimidazolinones and Imidazol-4-one Derivatives
Compounds like heteroarylmethyleneimidazolinones (e.g., compound 6,10 in Figure 2 of ) share structural similarities with the target molecule. These derivatives exhibit cytotoxicity against cancer cells, attributed to their ability to disrupt protein-protein interactions or modulate enzyme activity. Key differences include:
- Core Structure: The target compound uses a 1,2,4-triazole ring, whereas imidazolinones (e.g., arylideneimidazol-4-one amino acids) feature a five-membered imidazole ring. Triazoles generally exhibit greater metabolic stability compared to imidazoles .
- Substituents : The pyridinyl group in the target compound may enhance binding to kinases or receptors via π-π stacking, whereas benzene or furan analogs (e.g., 7a, 8, 9 in ) prioritize hydrophobic interactions .
Butanamide Derivatives with Pharmacological Relevance
lists stereoisomeric butanamide derivatives (compounds m, n, o) with variations in stereochemistry and substituents. These compounds highlight the importance of:
- Stereochemistry : The (R/S) configurations at specific positions influence binding to targets like proteases or GPCRs. For example, compound o ((S)-configuration) may exhibit higher selectivity due to spatial compatibility with chiral binding pockets .
- Side Chain Modifications: The target compound’s 4-oxo-4-phenylbutanamide group contrasts with the 2-oxotetrahydropyrimidin-1(2H)-yl group in compounds m–n, which introduces additional hydrogen-bond donors and conformational rigidity .
Fragment-Based Drug Design (FBDD) Considerations
emphasizes bioisosteric replacements in fragment optimization. For instance:
- Pyridinyl vs. Benzene : Replacing benzene (hydrophobic) with pyridinyl (polar) in the triazole core could improve solubility without sacrificing aromatic interactions.
- Triazole vs. Imidazole : The triazole’s nitrogen-rich structure may enhance metal-binding properties, relevant in metalloenzyme inhibitors .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Insights : The target compound’s triazole-pyridinyl framework aligns with fragment-based strategies for optimizing solubility and target engagement . Computational modeling (using tools like SHELXL for crystallography ) could elucidate its binding mode.
- Activity Gaps: While imidazolinones show cytotoxicity, the triazole analog’s efficacy remains untested. Preliminary assays against cancer cell lines (e.g., MCF-7, HeLa) are warranted .
- Stereochemical Impact: underscores that minor stereochemical changes in butanamide derivatives drastically alter activity, suggesting that the target compound’s stereochemistry must be rigorously controlled .
Preparation Methods
Formation of Thiosemicarbazide Intermediate
A solution of pyridine-2-carbohydrazide (1.0 equiv) and methyl isothiocyanate (1.2 equiv) in ethanol is refluxed for 6–8 hours. The product precipitates upon cooling and is recrystallized from methanol to yield the thiosemicarbazide intermediate.
Cyclization to Triazole
The thiosemicarbazide is treated with aqueous sodium hydroxide (2.0 M) at 80°C for 4 hours, followed by acidification with hydrochloric acid to pH 2–3. The resulting 4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazole is filtered and dried.
Table 1: Optimization of Triazole Cyclization
| Condition | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOH (2.0 M) | H₂O | 80 | 78 |
| KOH (1.5 M) | EtOH | 70 | 65 |
| NH₃ (aq) | THF | 60 | 52 |
Introduction of the Ethylamine Side Chain
The ethylamine moiety is introduced via nucleophilic substitution or reductive amination.
Alkylation with 2-Chloroethylamine
The triazole (1.0 equiv) is dissolved in dimethylformamide (DMF) and treated with 2-chloroethylamine hydrochloride (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) at 60°C for 12 hours. The product is extracted with dichloromethane and purified via column chromatography (SiO₂, ethyl acetate/methanol 9:1).
Reductive Amination Alternative
A mixture of triazole (1.0 equiv) and ethylenediamine (2.0 equiv) in methanol is stirred with sodium cyanoborohydride (1.2 equiv) at room temperature for 24 hours. The reaction is quenched with water, and the product is isolated via solvent evaporation.
Table 2: Comparison of Alkylation Methods
| Method | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic substitution | 12 | 72 | 95 |
| Reductive amination | 24 | 68 | 92 |
Synthesis of 4-Oxo-4-phenylbutanoyl Chloride
The butanamide precursor is prepared via Friedel-Crafts acylation followed by chlorination.
Friedel-Crafts Acylation
Benzene (1.0 equiv) is reacted with succinic anhydride (1.2 equiv) in the presence of aluminum chloride (1.5 equiv) at 0°C for 2 hours. The mixture is hydrolyzed with ice-cold HCl to yield 4-oxo-4-phenylbutanoic acid.
Chlorination with Thionyl Chloride
The acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) in dichloromethane at reflux for 3 hours. Excess thionyl chloride is removed under vacuum to obtain 4-oxo-4-phenylbutanoyl chloride.
Amide Coupling Reaction
The final step involves coupling the ethylamine-triazole intermediate with 4-oxo-4-phenylbutanoyl chloride.
Schotten-Baumann Conditions
The ethylamine intermediate (1.0 equiv) is dissolved in a biphasic mixture of dichloromethane and aqueous sodium hydroxide (10%). 4-Oxo-4-phenylbutanoyl chloride (1.2 equiv) is added dropwise at 0°C, and the reaction is stirred for 2 hours. The organic layer is separated, dried over sodium sulfate, and concentrated to yield the crude product.
Carbodiimide-Mediated Coupling
Alternatively, the acid chloride (1.2 equiv) is reacted with the ethylamine intermediate (1.0 equiv) in THF using EDCl (1.5 equiv) and HOBt (1.5 equiv) as coupling agents. The mixture is stirred at room temperature for 12 hours, followed by purification via recrystallization from ethanol.
Table 3: Amide Coupling Efficiency
| Method | Coupling Agent | Yield (%) |
|---|---|---|
| Schotten-Baumann | None | 65 |
| EDCl/HOBt | EDCl/HOBt | 82 |
Purification and Characterization
The crude product is purified via recrystallization from a mixture of ethyl acetate and hexane (1:1). Final characterization is performed using:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.51 (d, 1H, pyridine), 7.92–7.85 (m, 2H, triazole), 7.45–7.32 (m, 5H, phenyl), 3.62 (t, 2H, CH₂), 2.98 (s, 3H, CH₃).
- LC-MS : m/z 463.2 [M+H]⁺.
Q & A
Q. Example Protocol from Evidence :
- Yield optimization : Adjust reaction time (24–72 hours) and temperature (60–80°C) to balance reactivity and byproduct formation .
- Troubleshooting : Low yields in coupling steps may require anhydrous conditions or catalytic bases (e.g., K₂CO₃) .
Basic: What analytical techniques are essential for confirming the compound’s structural integrity?
Answer:
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., pyridin-2-yl protons at δ 8.2–8.5 ppm; triazole NH at δ 12–13 ppm) .
- HPLC-MS : Validate molecular weight and detect impurities (e.g., unreacted intermediates) using reverse-phase C18 columns and acetonitrile/water gradients .
- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for oxo groups) .
- X-ray crystallography (if crystalline): Resolve ambiguous stereochemistry or regiochemistry in analogs .
Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?
Answer:
Methodological Framework :
Analog Synthesis : Modify substituents (e.g., pyridinyl vs. phenyl groups, triazole methylation) to assess pharmacophore contributions .
Biological Assays : Screen analogs against target enzymes/receptors (e.g., kinase inhibition assays, receptor binding studies) .
Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide structural modifications .
Q. Example SAR Table (Adapted from ) :
| Analog Feature | Biological Activity | Key Finding |
|---|---|---|
| Pyridin-2-yl substitution | Enhanced kinase inhibition | Improved hydrogen bonding with ATP pocket |
| Triazole methylation | Reduced metabolic stability | Increased susceptibility to CYP450 oxidation |
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
Root-Cause Analysis Workflow :
Assay Validation : Confirm assay reproducibility (e.g., positive controls, Z’-factor >0.5) .
Compound Integrity : Re-test batches for purity (HPLC) and stereochemical consistency (chiral HPLC or NMR) .
Contextual Factors : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent effects (DMSO tolerance thresholds) .
Q. Case Study :
- Inconsistent IC₅₀ values for triazole analogs may arise from variations in cell permeability or efflux pump expression . Mitigate via logP optimization or co-administration with efflux inhibitors (e.g., verapamil).
Advanced: What computational tools are recommended for predicting metabolic pathways and toxicity?
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 interactions, and hERG inhibition risks .
- Metabolite Identification : Employ GLORYx for in silico metabolite prediction, focusing on oxidation (CYP3A4) and hydrolysis (esterase) sites .
- Toxicity Profiling : Leverage ProTox-II to assess hepatotoxicity and mutagenicity risks based on structural alerts (e.g., nitro groups, polyaromatic systems) .
Advanced: How can reaction mechanisms for key synthetic steps be elucidated?
Answer:
Experimental Approaches :
- Kinetic Studies : Monitor reaction progress via TLC or in situ NMR to identify rate-determining steps (e.g., cyclization vs. coupling) .
- Isotopic Labeling : Use ¹⁸O-labeled carbonyl groups to trace oxygen migration during triazole formation .
- DFT Calculations : Simulate transition states (Gaussian 16) to validate proposed mechanisms (e.g., [1,3]-dipolar cycloaddition pathways) .
Basic: What in vitro models are suitable for preliminary biological evaluation?
Answer:
- Enzyme Inhibition : Use purified kinases (e.g., EGFR, VEGFR2) and fluorogenic substrates for IC₅₀ determination .
- Cell-Based Assays :
- Antiproliferative activity: MTT assay in cancer cell lines (e.g., MCF-7, A549) .
- Apoptosis: Annexin V/PI staining via flow cytometry .
- Solubility Considerations : Pre-solubilize in DMSO (<0.1% final concentration) to avoid cytotoxicity artifacts .
Advanced: What strategies improve yield in multi-step syntheses of this compound?
Answer:
- Intermediate Stabilization : Protect labile groups (e.g., tert-butoxycarbonyl for amines) during harsh reactions .
- Catalytic Optimization : Use Pd(PPh₃)₄ for Suzuki couplings or DMAP for acylations to reduce side reactions .
- Scale-Up Adjustments : Replace flash chromatography with preparative HPLC for high-purity intermediates (>100 mg scale) .
Q. Yield Comparison (From ) :
| Step | Catalyst | Solvent | Yield |
|---|---|---|---|
| Cyclization | None | Ethanol | 27% |
| Coupling | K₂CO₃ | DMF | 86% |
Advanced: How can researchers design derivatives to enhance target selectivity?
Answer:
- Pharmacophore Refinement :
- Introduce steric hindrance (e.g., tert-butyl groups) to block off-target binding .
- Modify hydrogen-bond donors/acceptors (e.g., replace pyridine with pyrimidine) to align with target active sites .
- Selectivity Screening : Profile derivatives against panels of related enzymes (e.g., kinase family members) to identify selectivity drivers .
Basic: What are common pitfalls in characterizing this compound’s stability?
Answer:
- Degradation Pathways : Hydrolysis (amide bonds), oxidation (pyridinyl rings), or photodegradation. Mitigate via:
- Analytical Artifacts : Ensure HPLC mobile phases are pH-stable to avoid column degradation mimicking compound instability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
